![molecular formula C19H18N2O4S B2858323 (2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 461673-85-8](/img/structure/B2858323.png)
(2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
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Description
(2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
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Biological Activity
The compound (2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific thiazolidinone derivative, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed through its functional groups:
- Thiazolidinone Ring : Provides a framework for biological activity.
- Substituents : The ethoxy and methoxy groups enhance lipophilicity and may influence receptor interactions.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : They act as inhibitors of key enzymes involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B) and cyclooxygenase (COX) enzymes .
- Case Studies :
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 12.5 | Apoptosis induction |
Compound B | HT29 | 9.8 | Enzyme inhibition |
Antidiabetic Activity
Thiazolidinone derivatives are recognized for their potential in managing diabetes by enhancing insulin sensitivity:
- Mechanism : They activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
- Case Studies :
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been documented against both Gram-positive and Gram-negative bacteria:
- Mechanism : These compounds disrupt bacterial cell walls or inhibit protein synthesis.
- Case Studies :
Compound | Bacteria | Inhibition Zone (mm) |
---|---|---|
Compound C | E. coli | 26 |
Compound D | S. aureus | 24 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by the nature and position of substituents on the thiazolidine ring:
Properties
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-25-15-9-4-12(10-16(15)24-2)11-17-18(23)21-19(26-17)20-13-5-7-14(22)8-6-13/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMRCXSWNVUHRK-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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